2-Amino-1-methylbenzimidazole
Description
Contextualization within Benzimidazole (B57391) Heterocycle Chemistry
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. thieme-connect.comarabjchem.org This core structure is a key feature in a multitude of biologically active compounds. impactfactor.org The benzimidazole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. chemijournal.com The versatility of the benzimidazole ring allows for various substitutions, leading to a vast library of derivatives with diverse pharmacological properties. impactfactor.org
2-Amino-1-methylbenzimidazole is a specific derivative within this larger family, characterized by an amino group at the 2-position and a methyl group at the 1-position of the benzimidazole core. nih.gov This substitution pattern imparts specific chemical reactivity and properties to the molecule, making it a valuable starting material for further chemical modifications. The presence of the amino group, in particular, offers a reactive site for a variety of chemical transformations, allowing for the synthesis of more complex structures. core.ac.uk
Significance as a Foundational Chemical Building Block and Pharmacophore
The importance of this compound in chemical research stems from its dual role as a versatile building block and a significant pharmacophore. nih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The benzimidazole core itself is a well-established pharmacophore, and the specific arrangement of functional groups in this compound enhances its utility. ijpsjournal.com
As a building block, this compound serves as a starting material for the synthesis of a wide array of more complex molecules. core.ac.uk Researchers utilize the reactive amino group to introduce various substituents, leading to the creation of new derivatives with tailored properties. For instance, it can be used in the preparation of pyrimido[2,1-b]-benzazol-4-ones and novel spiropyran derivatives. chemicalbook.comsigmaaldrich.com The carbonyl-scavenging ability of this compound has also been a subject of investigation. chemicalbook.com
The study of its reactions, such as the Menshutkin reaction with iodomethane (B122720), provides insights into its chemical behavior. chemicalbook.com Furthermore, it is known to form adducts with various isothiocyanates. chemicalbook.com These reactions highlight the compound's versatility in organic synthesis. The development of new synthetic methods and the exploration of its reactivity continue to be active areas of research, further solidifying its role as a key intermediate in the creation of novel compounds.
The following table provides a summary of the key properties of this compound:
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 1622-57-7 |
| Appearance | White to beige fine crystalline powder |
Data sourced from multiple chemical suppliers and databases. nih.govchemicalbook.comsigmaaldrich.com
The exploration of this compound and its derivatives continues to be a fruitful area of chemical research, with ongoing studies aimed at discovering new synthetic routes and biological applications. Its foundational role ensures its continued importance in the field of heterocyclic chemistry and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZKQJLNGNJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167330 | |
| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1622-57-7 | |
| Record name | 1-Methyl-1H-benzimidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazol-2-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches
Direct synthesis methods focus on the formation of the 2-Amino-1-methylbenzimidazole ring system in a single key cyclization step.
The most common and direct route to this compound involves the cyclization of N-methyl-o-phenylenediamine (1-methyl-1,2-diaminobenzene). This precursor contains the necessary benzene (B151609) ring and the two nitrogen atoms positioned for the formation of the imidazole (B134444) ring. The reaction requires a reagent that can provide the C2 carbon atom and the exocyclic amino group.
Heating N-(o-aminophenyl) ureas, such as 1-(o-aminophenyl)-3-benzylurea, in the presence of an acid catalyst like p-toluenesulfonic acid can lead to cyclization, forming 2-aminobenzimidazole (B67599) derivatives. longdom.org Similarly, heating N-(N-Phenacylamino)phenyl urea (B33335) with phosphorus oxychloride results in the formation of 1-phenacyl-2-aminobenzimidazole. longdom.org These general principles are applicable to the synthesis of the 1-methyl derivative from the corresponding substituted urea.
A widely utilized method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine (B120857) derivative with cyanamide (B42294) or a cyanogen (B1215507) halide, such as cyanogen bromide (BrCN). instras.comresearchgate.net This approach, often referred to as the Pierron process, is efficient for industrial-scale production. longdom.orgcore.ac.ukresearchgate.net
In a typical laboratory preparation for this compound, a solution of cyanogen bromide in a suitable solvent is added dropwise to a solution of N-methyl-o-phenylenediamine. nih.gov The reaction mixture is heated under reflux, and subsequent basification with a base like ammonium (B1175870) hydroxide (B78521) precipitates the product. nih.gov This method has been reported to produce this compound in good yields. nih.gov The reaction between hydrochloride salts of o-phenylenediamine and cyanamide is also a known, though sometimes low-yielding, route to 2-aminobenzimidazoles. longdom.orgresearchgate.net
Table 1: Synthesis of this compound via Cyanogen Bromide
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| N-methyl-o-phenylenediamine | Cyanogen Bromide (BrCN) | Water/Acetonitrile (B52724) | Reflux, 2h, then pH adjustment to 9 with NH₄OH | 77% | nih.gov |
Derivatization Strategies of the this compound Core
The this compound molecule possesses multiple reactive sites, including the exocyclic primary amino group and the un-substituted ring nitrogen (N3), making it a valuable scaffold for synthesizing a variety of more complex molecules. researchgate.net
The nitrogen atoms in this compound can undergo both alkylation and acylation. core.ac.ukresearchgate.net The reaction's regioselectivity often depends on the nature of the electrophile and the reaction conditions. thieme-connect.de Soft acylating agents like acid chlorides tend to acylate the exocyclic amino group, whereas hard reagents may target the ring nitrogen. thieme-connect.de
N-acylation is a common transformation. For instance, the reaction of this compound with various benzoyl chlorides in the presence of a base like triethylamine (B128534) in a dry solvent such as toluene (B28343) yields the corresponding N-benzoyl derivatives. nih.gov One study reported that benzoylation with benzoyl chloride in acetone (B3395972) initially forms a benzimidazolium chloride salt, which upon heating with a base, rearranges to the thermodynamically more stable 2-benzoylamino-1-methylbenzimidazole. core.ac.ukresearchgate.net
Table 2: N-Acylation of this compound
| Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzoyl chloride | Triethylamine | Toluene | N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide | 84% | nih.gov |
| 3,4,5-Trimethoxybenzoyl chloride | Triethylamine | Toluene | N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide | 77% | nih.gov |
Alkylation with reagents like methyl iodide has also been studied. mdpi.com The reaction of 2-aminobenzimidazoles with alkyl halides possessing another reactive site can lead to a series of fused benzimidazole (B57391) heterocycles. core.ac.uk
The reaction of 2-aminobenzimidazole derivatives with α,β-unsaturated acid chlorides or esters is a key method for building fused heterocyclic systems. core.ac.uk The nucleophilic exocyclic amino group or the ring nitrogen can attack the carbonyl carbon or participate in a Michael addition to the double bond. The specific outcome depends on the reactants and conditions. For 2-amino-1-methylbenzimidazoles, reaction with α,β-unsaturated acid chlorides has been shown to lead to cyclized products. core.ac.ukresearchgate.net
A significant application of the reactivity of this compound is in the synthesis of fused polycyclic systems. The reaction with bifunctional reagents like β-ketoesters or derivatives of malonic acid leads to the formation of a new pyrimidine (B1678525) ring fused to the benzimidazole core. nih.govresearchgate.net
Specifically, the reaction of 2-aminobenzimidazoles with α,β-unsaturated acid chlorides or esters can yield 2-oxo-3,4-dihydro-2H,10H-pyrimido[1,2-a]benzimidazoles. core.ac.uksemanticscholar.org It has been demonstrated that cyclization of intermediates obtained from the reaction of 2-amino-1-methylbenzimidazoles with α,β-unsaturated acid chlorides can be achieved by refluxing in ethanol (B145695). core.ac.ukresearchgate.net Furthermore, this compound is a known precursor for preparing 2- or 3-carboxy-4H-pyrimido[2,1-b]-benzazol-4-ones. sigmaaldrich.com A general procedure has been developed to synthesize 4-oxopyrimido[2,1-b]benzazole-2-carboxylates by reacting this compound with dimethyl 2-aminofumarate. researchgate.net
Adduct Formation with Isothiocyanates
The reaction between this compound and isothiocyanates results in the formation of unsymmetrical thioureas, which are of significant interest as modern catalysts and valuable building blocks in organic synthesis. pg.edu.pl Specifically, adducts have been successfully synthesized using natural isothiocyanates such as allyl, phenethyl, and benzyl (B1604629) isothiocyanates. pg.edu.plchemicalbook.comsigmaaldrich.comsigmaaldrich.com
The synthesis involves the reaction of this compound with the respective isothiocyanate. pg.edu.pl After optimizing the reaction conditions, the target 2-benzimidazolylthioureas are obtained in reasonable yields. pg.edu.pl For instance, the reaction with allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate yields N-(1-methylbenzimidazolyl)-N'-allylthiourea, N-(1-methylbenzimidazolyl)-N'-benzylthiourea, and N-(1-methylbenzimidazolyl)-N'-phenethylthiourea, respectively. pg.edu.pl Spectroscopic and X-ray methods have been used to characterize the detailed molecular and crystal structures of these adducts. pg.edu.pl Interestingly, spectral analysis has shown that these particular thiourea (B124793) derivatives can exist in three tautomeric forms in solution. pg.edu.pl
Table 1: Adduct Formation of this compound with Isothiocyanates
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Allyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-allylthiourea |
| This compound | Benzyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-benzylthiourea |
| This compound | Phenethyl isothiocyanate | N-(1-methylbenzimidazolyl)-N'-phenethylthiourea |
Nitration Reactions of the Benzimidazole Ring
The nitration of the benzimidazole ring in this compound is an important electrophilic substitution reaction for creating nitro-substituted derivatives. core.ac.ukresearchgate.netlongdom.org The reaction conditions significantly influence the degree of nitration.
The nitration of this compound proceeds smoothly at a low temperature of -5°C using one mole of potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.netlongdom.org This reaction yields a mixture of the 5-nitro and 6-nitro derivatives, with the products forming in a 5:4 ratio. researchgate.netlongdom.org
To achieve a higher degree of nitration, the reaction can be performed under the same conditions but with two moles of potassium nitrate. researchgate.netlongdom.org This adjustment leads to the formation of 5,6-dinitro-2-amino-1-methylbenzimidazole. core.ac.ukresearchgate.netlongdom.org This demonstrates that the positions most susceptible to electrophilic attack on the benzene ring portion of the molecule are positions 5 and 6. researchgate.net
Table 2: Nitration Products of this compound
| Reagent | Molar Ratio (KNO₃) | Temperature | Product(s) |
|---|---|---|---|
| Potassium nitrate / Conc. H₂SO₄ | 1 | -5°C | 5-Nitro-2-amino-1-methylbenzimidazole and 6-Nitro-2-amino-1-methylbenzimidazole (5:4 ratio) |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions
The presence of both an exocyclic amino group and a heterocyclic nitrogen atom makes 2-amino-1-methylbenzimidazole (AMBI) a versatile nucleophile. Its reactivity in nucleophilic substitution reactions has been a subject of detailed kinetic and theoretical investigations.
Menshutkin Reaction with Alkyl Halides: Kinetic and Quantum Mechanical Investigations
The quaternization of this compound with alkyl halides, a classic Menshutkin reaction, has been studied to understand the intrinsic reactivity of the molecule. A notable investigation focused on the reaction with iodomethane (B122720), which was examined using both experimental and theoretical methods in the gas phase and in acetonitrile (B52724). nih.govnih.gov
Experimental kinetic data for the reaction with iodomethane in acetonitrile were obtained by monitoring the conductivity of the solution over a temperature range of 293–323 K. nih.gov This allowed for the determination of accurate second-order rate constants and the subsequent calculation of thermodynamic activation parameters. nih.gov
Quantum mechanical calculations, employing density functional theory (DFT) at the B3LYP level, have provided deep insights into the reaction mechanism. nih.govnih.gov These theoretical studies modeled the potential energy surfaces for the reaction in both the gas phase and in acetonitrile, the latter using the polarized continuum model (PCM). nih.gov The calculations helped to identify and characterize the stationary points on the reaction coordinate, including the reactants, transition state, and products. nih.gov The Gibbs energy profiles calculated for the reaction in both the gas phase and acetonitrile show the energetic pathway of the SN2 reaction. nih.gov Furthermore, Atoms in Molecules (AIM) analysis has been used to identify and characterize intermolecular hydrogen bonds between the reactants and products, which play a role in the reaction mechanism. nih.gov
While the reaction with iodomethane is well-documented nih.govnih.govsigmaaldrich.com, studies with other alkyl halides, such as ethyl iodide, have also been considered in broader computational models predicting SN2 reaction kinetics. chemrxiv.org These predictive models aim to understand the influence of the nucleophile, substrate, and solvent on reaction rates. chemrxiv.orgchemrxiv.org
Table 1: Investigated Menshutkin Reaction of this compound
| Reactant | Alkyl Halide | Solvent | Investigation Type |
|---|---|---|---|
| This compound | Iodomethane | Gas Phase, Acetonitrile | Kinetic and Quantum Mechanical nih.govnih.gov |
Solvent Effects on Reaction Pathways and Activation Thermodynamics
The solvent plays a critical role in the Menshutkin reaction, influencing both the reaction rate and the thermodynamic parameters of activation. The study of this compound's reaction with iodomethane has revealed what is described as an "unusual solvent effect". nih.gov This effect is attributed to the combination of a structurally complex nucleophile and a dipolar aprotic, protophobic solvent like acetonitrile. nih.gov
The influence of different solvent types, such as polar protic and polar aprotic, on the reaction rates of neutral nucleophiles like this compound has been a subject of broader computational analyses. chemrxiv.org Generally, for neutral nucleophiles, polar solvents are predicted to increase the reaction rate, though specific interactions can lead to exceptions. chemrxiv.org
Reactions with Carbonyl Compounds
This compound has been identified as an effective scavenger of reactive carbonyl species, a property of interest for mitigating the effects of these compounds in various systems. nih.govacs.org
Carbonyl-Scavenging Mechanisms and Reactivity with Alkenals and Dienals
The carbonyl-scavenging ability of this compound (AMBI) has been investigated with a range of α,β-unsaturated aldehydes and ketones. nih.govacs.org It has been shown to react with 2-alkenals, 2,4-alkadienals, 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal. nih.govacs.org The reaction leads to the formation of new adducts and a corresponding decrease in the concentration of both the carbonyl compound and AMBI. nih.govacs.org This reactivity suggests a potential application for AMBI in controlling the levels of reactive carbonyls. nih.govacs.org
Formation and Characterization of Fluorescent Adducts
A key feature of the reaction between this compound and various alkenals and dienals is the production of fluorescent adducts. nih.govacs.org The structure of the adduct formed from the reaction of AMBI with 2-pentenal has been successfully isolated and characterized. nih.govacs.org Using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, the product was identified as 2,10-dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole. nih.govacs.org This structural elucidation confirms that the reaction involves both the exocyclic amino group and the N1-nitrogen of the imidazole (B134444) ring, leading to the formation of a new heterocyclic ring system.
Table 2: Reactivity of this compound with Carbonyl Compounds
| Carbonyl Compound Type | Reactivity with AMBI | Product Characteristics |
|---|---|---|
| 2-Alkenals | Yes | Fluorescent Adducts nih.govacs.org |
| 2,4-Alkadienals | Yes | Fluorescent Adducts nih.govacs.org |
| 4-Oxo-2-alkenals | Yes | Fluorescent Adducts nih.govacs.org |
| 4,5-Epoxy-2-alkenals | Yes | Fluorescent Adducts nih.govacs.org |
Transition Metal-Catalyzed Transformations
The nucleophilic centers of this compound make it a suitable substrate for transition metal-catalyzed cross-coupling reactions. The development of chemoselective methods for the arylation of 2-aminobenzimidazoles is of significant interest due to the presence of multiple reactive nitrogen sites.
Research has demonstrated that the N-arylation of 2-aminobenzimidazoles can be selectively controlled through the choice of catalyst. nih.gov A palladium-catalyzed method has been developed for the selective N-arylation of the exocyclic amino group. nih.gov In contrast, a copper-catalyzed procedure achieves selective N-arylation at the azole nitrogen. nih.gov
These complementary catalytic systems allow for the protecting-group-free, stepwise synthesis of di-arylated aminobenzimidazoles, providing a versatile route to complex molecules. nih.gov For instance, the palladium-catalyzed coupling of 2-aminobenzimidazole (B67599) with bromobenzene (B47551) using a biaryl phosphine (B1218219) ligand (e.g., L1) and a base like K₃PO₄ yields 2-anilinobenzimidazole selectively. nih.gov Conversely, copper-catalyzed reactions with aryl iodides can selectively target the N1-position of the benzimidazole (B57391) ring. nih.gov The ability to direct the arylation to either nitrogen atom provides a powerful tool for the synthesis of diverse substituted benzimidazole derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iodomethane |
| Acetonitrile |
| Ethyl iodide |
| Methanol |
| 2-Pentenal |
| 2-Alkenals |
| 2,4-Alkadienals |
| 4-Oxo-2-alkenals |
| 4,5-Epoxy-2-alkenals |
| 4-Hydroxy-2-nonenal |
| 2,10-Dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole |
| Bromobenzene |
| 2-Anilinobenzimidazole |
| Aryl iodides |
| Palladium |
| Copper |
Chemoselective N-Arylation using Palladium Catalysts
Palladium-based catalytic systems have been effectively employed for the chemoselective N-arylation of the exocyclic amino group of 2-aminobenzimidazoles. nih.govnih.gov Research has demonstrated that by using a specific palladium catalyst and ligand combination, the arylation can be directed exclusively to the C2-amino group, avoiding reaction at the N1 or N3 positions of the benzimidazole ring. nih.gov
In a key study, the combination of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), with a biaryl phosphine ligand was found to be highly effective. nih.gov Specifically, using the ligand 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (L1 in Table 1) with potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like N,N-dimethylformamide (DMF) resulted in the smooth N-arylation of 2-aminobenzimidazole with bromobenzene, yielding the desired 2-anilinobenzimidazole in 92% yield with no detectable formation of the regioisomeric N1-arylated product or any poly-arylated byproducts. nih.gov
The scope of this palladium-catalyzed method has been shown to be quite broad. It successfully couples various 2-aminobenzimidazoles with both electron-rich and electron-poor aryl halides. nih.gov The reaction conditions are generally mild, and the catalyst loading can be as low as 0.2–0.5 mol%, demonstrating high efficiency. nih.gov This selectivity for the primary amino group highlights the unique reactivity imparted by the palladium catalyst system. nih.govnih.gov
Table 1: Scope of Palladium-Catalyzed Selective N-Arylation of the Amino Group nih.gov Reaction conditions: 2-aminobenzimidazole derivative (1.0 mmol), aryl halide (1.2 mmol), K₃PO₄ (1.4 mmol), Pd₂(dba)₃ (0.001-0.005 mmol), Ligand (0.002-0.01 mmol), in DMF at 100 °C.
Chemoselective N-Arylation using Copper Catalysts
In contrast to palladium catalysis, copper-based catalytic systems promote the selective N-arylation of the endocyclic (azole) nitrogen of 2-aminobenzimidazoles. nih.govnih.gov This complementary reactivity provides a strategic advantage, allowing for the synthesis of the alternative regioisomer from the same starting material. nih.gov
The typical copper-catalyzed system involves a copper(I) source, such as copper(I) iodide (CuI), in the presence of a diamine ligand like N,N'-dimethylethylenediamine (DMEDA). nih.gov Using potassium carbonate (K₂CO₃) as the base in a solvent such as dioxane, this system effectively couples 2-aminobenzimidazoles with aryl iodides at the N1 position. nih.gov For instance, the reaction between 2-aminobenzimidazole and iodobenzene (B50100) under these conditions selectively produces 1-phenyl-2-aminobenzimidazole in high yield. nih.gov
The scope of the copper-catalyzed N1-selective arylation is also extensive. It accommodates a variety of functionalized aryl iodides, including both electron-rich and electron-deficient examples. nih.gov For unsymmetrical substrates like 2-amino-4-methylbenzimidazole, the arylation occurs regioselectively at the less sterically hindered N1-position. nih.gov This method has also been successfully applied to 2-alkylaminobenzimidazoles, yielding the corresponding N1-arylated products in good yields. nih.gov Other studies have explored the use of copper(II) acetate (B1210297) with bases like tetramethylethylenediamine (TMEDA) for the N-arylation of 2-aminobenzimidazole derivatives with aryl boronic acids, further expanding the utility of copper catalysis in this area. mdpi.comresearchgate.net
Table 2: Scope of Copper-Catalyzed Selective N-Arylation of the Azole Nitrogen nih.gov Reaction conditions: 2-aminobenzimidazole derivative (1.0 mmol), aryl iodide (1.2 mmol), K₂CO₃ (2.0 mmol), CuI (0.05 mmol), Ligand (0.10 mmol), in dioxane at 110 °C.
Design of Complementary Catalytic Systems for Selective Functionalization
The development of distinct palladium and copper catalytic systems that exhibit opposite and complementary chemoselectivity represents a significant strategic achievement in synthetic organic chemistry. nih.govnih.gov This "orthogonal" set of conditions allows for the selective functionalization of either the exocyclic amino group or the endocyclic azole nitrogen of 2-aminobenzimidazoles from a common starting material, simply by choosing the appropriate catalyst. nih.govaminer.org
The utility of these complementary systems is best demonstrated in the sequential, two-step synthesis of di-arylated aminoazoles without the need for protecting groups. nih.gov For example, a 2-aminobenzimidazole can first undergo a palladium-catalyzed arylation on the exocyclic amine. The resulting product, a 2-(arylamino)benzimidazole, can then be subjected to a subsequent copper-catalyzed arylation, which selectively functionalizes the N1 position of the benzimidazole ring. nih.gov This sequential process, where the order of the catalytic steps can be reversed, provides a highly efficient and modular route to complex, di-arylated benzimidazole structures that would be challenging to synthesize through other methods. nih.gov
This catalyst-controlled approach, where complete selectivity and complementarity are achieved, is a powerful tool for generating molecular diversity. nih.gov It showcases how the rational design of catalytic systems can overcome inherent substrate reactivity challenges, such as the presence of multiple competing nucleophilic sites, to enable precise and predictable chemical transformations. nih.govmdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminobenzimidazole |
| N1-Aryl-2-aminobenzimidazoles |
| 2-Arylaminobenzimidazoles |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl |
| Potassium phosphate (K₃PO₄) |
| N,N-Dimethylformamide (DMF) |
| Bromobenzene |
| 2-Anilinobenzimidazole |
| 4-Bromoanisole |
| 2-(4-Methoxyphenylamino)benzimidazole |
| 4-Bromobenzonitrile |
| 2-(4-Cyanophenylamino)benzimidazole |
| 4-Chlorotoluene |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-methylaniline |
| 1-Bromo-4-(trifluoromethyl)benzene |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-4-(trifluoromethyl)aniline |
| 2-Bromotoluene |
| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylaniline |
| Copper(I) iodide (CuI) |
| N,N'-Dimethylethylenediamine (DMEDA) |
| Potassium carbonate (K₂CO₃) |
| Dioxane |
| Iodobenzene |
| 1-Phenyl-2-aminobenzimidazole |
| 4-Iodoanisole |
| 1-(4-Methoxyphenyl)-2-aminobenzimidazole |
| 4-Iodobenzonitrile |
| 1-(4-Cyanophenyl)-2-aminobenzimidazole |
| 2-Amino-4-methylbenzimidazole |
| 4-Methyl-1-phenyl-1H-benzo[d]imidazol-2-amine |
| 2-(Methylamino)benzimidazole |
| N-Methyl-1-phenyl-1H-benzo[d]imidazol-2-amine |
| Copper(II) acetate |
| Tetramethylethylenediamine (TMEDA) |
Advanced Spectroscopic Characterization and Computational Studies
Molecular Structure Elucidation through Experimental Spectroscopy
Experimental spectroscopy offers direct observational data on the molecular vibrations, nuclear magnetic environments, and electronic transitions within the compound.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of 2-Amino-1-methylbenzimidazole. Experimental FT-IR and FT-Raman spectra have been recorded over various wavenumber ranges, such as 4000–370 cm⁻¹ for FT-IR and 4000–0 cm⁻¹ for FT-Raman. ahievran.edu.trahievran.edu.tr The vibrational assignments are typically supported by theoretical calculations, which help in attributing specific vibrational modes to the observed spectral bands. researchgate.net
Key vibrational modes for benzimidazole (B57391) derivatives include the N-H stretching of the amino group, C=N stretching, and various ring vibrations. upt.ro For instance, in related benzimidazole structures, bands around 1650 cm⁻¹ are often assigned to the ν(NH₂) and δ(NH₂) vibrations of the amino group, while the ν(C=N) vibration appears near 1550 cm⁻¹. upt.ro The analysis of these spectra confirms the presence of the amine and methyl substituents on the benzimidazole core. fishersci.casigmaaldrich.com Theoretical calculations are often required to accurately assign the complex vibrational modes observed in the experimental spectra. researchgate.net
Table 1: Selected Vibrational Frequencies for this compound and Related Compounds This table is illustrative, based on typical values for aminobenzimidazole derivatives as specific comprehensive experimental and theoretical data for the title compound is distributed across various studies.
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |
| ~3400-3300 | NH₂ | Asymmetric & Symmetric Stretching | upt.ro |
| ~3050 | C-H (aromatic) | Stretching | researchgate.net |
| ~2950 | C-H (methyl) | Stretching | researchgate.net |
| ~1650 | NH₂ | Scissoring (bending) | upt.ro |
| ~1550 | C=N | Stretching | upt.ro |
| ~1485 | C=C (aromatic) | Ring Stretching | upt.ro |
| ~740 | C-H (aromatic) | Out-of-plane Bending | upt.ro |
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. tandfonline.com Studies have reported detailed ¹H and ¹³C NMR data for this compound, typically using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. tandfonline.comirb.hrnih.gov
In the ¹H NMR spectrum, the protons of the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region (around 6.8-7.2 ppm). tandfonline.comirb.hr The two protons of the primary amine (NH₂) manifest as a broad singlet, and the three protons of the methyl group (CH₃) appear as a sharp singlet at a higher field. tandfonline.comirb.hrnih.gov
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbons of the benzimidazole ring system are observed at distinct chemical shifts, with the C2 carbon bearing the amino group appearing at a characteristic downfield position. tandfonline.comirb.hr The carbon of the N-methyl group is found in the aliphatic region of the spectrum. tandfonline.comirb.hrnih.gov
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data recorded in DMSO-d₆. tandfonline.comirb.hrnih.gov
| Nucleus | Chemical Shift (ppm) | Multiplicity / Description |
| ¹H NMR | ||
| Harom | 7.14–7.09 | m (2H) |
| Harom | 6.94 | td (1H) |
| Harom | 6.89 | td (1H) |
| NH₂ | 6.40 | s (2H) |
| CH₃ | 3.49 | s (3H) |
| ¹³C NMR | ||
| C2 | 150.7 | C-NH₂ |
| C9 | 131.5 | Aromatic C |
| C8 | 129.2 | Aromatic C |
| C5/C6 | 123.9 | Aromatic C |
| C6/C5 | 123.4 | Aromatic C |
| C7 | 111.9 | Aromatic C |
| C4 | 110.6 | Aromatic C |
| CH₃ | 29.6 | N-CH₃ |
Quantum Chemical Calculations
Theoretical calculations, particularly those based on quantum mechanics, provide a deeper understanding of the experimental data and offer predictive insights into the molecule's properties.
Density Functional Theory (DFT) has become a standard computational method for studying benzimidazole derivatives. ahievran.edu.trahievran.edu.trelectrochemsci.org These calculations are used to determine optimized molecular geometry (bond lengths and angles), electronic structure, and theoretical vibrational frequencies. researchgate.netnih.govajrconline.org Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311+G* to perform these calculations. nih.govresearchgate.net
The optimized geometry from DFT calculations provides a theoretical model of the molecule's three-dimensional structure in its lowest energy state. ajrconline.org Furthermore, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm and refine the assignment of vibrational modes. ahievran.edu.trresearchgate.net DFT is also employed to investigate the electronic properties, such as charge distribution and electrostatic potential, which are crucial for understanding intermolecular interactions. nih.govnih.gov
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. researchgate.net
Computational Modeling and Simulation in Drug Discovery
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and dynamic behaviors before costly and time-consuming synthesis and in vitro testing. This compound and its derivatives have been extensively studied using these computational approaches.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is frequently used to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. chemrevlett.com
Derivatives of this scaffold have been docked into the active sites of several important protein kinases, which are key targets in cancer therapy. chemrevlett.com For instance, in silico studies on 2-methylbenzimidazole (B154957) derivatives have evaluated their anti-proliferative potential by docking them into the epidermal growth factor receptor (EGFR) active site (PDB code: 4HJO). dergipark.org.trresearchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Similarly, other research has focused on 2-amidobenzimidazole derivatives as inhibitors of Protein Kinase CK1δ, a target implicated in cancer and neurodegenerative diseases. units.it Docking studies revealed that these compounds act as ATP-competitive inhibitors, and the simulations were crucial in understanding the structure-activity relationships, pointing to specific substitutions that enhance potency. units.it
Table 2: Example Molecular Docking Targets for Benzimidazole Derivatives
| Derivative Class | Protein Target | PDB Code | Key Finding |
| 2-Methylbenzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | 4HJO | Some compounds showed binding energies comparable to the standard drug Erlotinib. dergipark.org.trresearchgate.net |
| 2-(Aminomethyl)benzimidazole Derivatives | Tyrosine Kinases | - | Docking scores were compatible with observed cytotoxic activity against cancer cell lines. chemrevlett.com |
| 2-Amidobenzimidazole Derivatives | Protein Kinase CK1δ | - | Identified key interactions within the ATP-binding cleft, guiding the synthesis of potent inhibitors. units.it |
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes over time.
MD simulations have been employed to study the stability of complexes formed between benzimidazole derivatives and their protein targets. For a 2-methylbenzimidazole derivative docked with EGFR, an MD simulation study revealed good alignment and stability within the receptor. dergipark.org.trresearchgate.net Key metrics from these simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provide quantitative measures of stability. A stable RMSD for the ligand-protein complex over the simulation time suggests a stable binding mode. The RMSF data highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. dergipark.org.trresearchgate.net
In another study on Protein Kinase CK1δ inhibitors, MD simulations were performed to validate the docking poses and analyze the dynamic behavior of the inhibitor-kinase interactions, confirming the stability of the predicted binding modes. units.it These simulations are critical for ensuring that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment.
Coordination Chemistry and Metal Complex Formation
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 2-Amino-1-methylbenzimidazole typically involves the reaction of a suitable metal salt with the MAB ligand in an appropriate solvent. The resulting complexes can then be characterized using a range of spectroscopic and analytical techniques to elucidate their structure and composition.
Uranyl Ion Complexes with this compound Ligands
Complex compounds of the uranyl ion (UO₂²⁺) with this compound have been successfully synthesized and studied. journalsnuu.uz For instance, mixed-ligand complexes containing both MAB and other ligands, such as diethyldithiocarbamate (B1195824) (DEDTK) or diisopropyldithiophosphoric acid, have been prepared. journalsnuu.uzresearchcommons.org The synthesis of these complexes is often achieved by reacting a uranyl salt, like uranyl acetate (B1210297), with MAB and the corresponding secondary ligand in a suitable solvent. researchcommons.org The composition and structure of these uranyl complexes have been established through various analytical methods, revealing the coordination of MAB to the uranyl center. journalsnuu.uz In some cases, the coordination environment of the uranium atom in similar complexes has been described as a pentagonal bipyramidal geometry, with the uranyl oxygen atoms occupying the apical positions. researchgate.net
Nickel(II) Complexes Incorporating this compound
A variety of Nickel(II) complexes incorporating the this compound ligand have been synthesized and structurally characterized. scilit.comiucr.org These include mononuclear complexes where the Ni(II) ion is coordinated to MAB and other ligands, such as pivalate (B1233124) or acetylacetonate (B107027). scilit.comiucr.org The synthesis of these complexes typically involves reacting a Nickel(II) salt, like NiCl₂·6H₂O, with MAB in an ethanol (B145695) solution, followed by the addition of the other ligand. iucr.org For example, a heteroligand complex with acetylacetone (B45752) was synthesized by stirring an ethanol solution of NiCl₂·6H₂O and MAB, followed by the dropwise addition of acetylacetone. iucr.org This resulted in the formation of a yellow precipitate which was subsequently filtered, washed, and recrystallized. iucr.org The resulting crystals were suitable for single-crystal X-ray diffraction analysis, which revealed a distorted octahedral geometry around the Ni(II) center. iucr.org
Lanthanide Complexes, including Lanthanum(III) Compounds
The synthesis of lanthanide complexes with this compound has also been explored, leading to the formation of compounds with interesting structural features. rdd.edu.iqiucr.org For instance, a Lanthanum(III) complex has been synthesized by reacting Lanthanum(III) nitrate (B79036) hexahydrate with MAB in an ethanol solution. iucr.orgnih.gov The reaction mixture was stirred at room temperature, followed by heating under reflux. iucr.orgnih.gov Upon cooling, a yellowish single crystalline product was obtained, which was then washed and air-dried. iucr.orgnih.gov X-ray diffraction analysis of the resulting complex, tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-O,O′)lanthanate(III), revealed a complex salt composed of N-protonated 2-amino-1-methylbenzimidazolium cations and a hexakis(nitrato)lanthanate(III) anion. iucr.org In this complex, the La(III) atom is twelve-coordinate, exhibiting a distorted icosahedral environment. iucr.org Other studies have reported the synthesis of lanthanide(III) complexes with a modified MAB ligand, where an azo group is introduced. These complexes, with the general formula [Ln(MBT)₂]Cl (where MBT is the modified ligand and Ln = La, Ce, Pr, Nd, Sm, Eu, and Gd), were prepared by reacting an ethanolic solution of the ligand with the corresponding lanthanide(III) chloride in a buffered solution. rdd.edu.iqresearchgate.net
Ligand Coordination Modes and Geometries in Complexes
The this compound ligand can coordinate to metal centers in different ways, leading to a variety of coordination geometries. The specific coordination mode is influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the presence of other ligands in the coordination sphere.
In many of its metal complexes, this compound acts as a monodentate ligand, coordinating to the metal atom through the nitrogen atom of the benzimidazole (B57391) ring. scilit.com This mode of coordination has been observed in complexes with Nickel(II) and Cadmium(II). scilit.comresearchcommons.org For example, in the complex [Cd(Pfb)₂(L)₂] (where L is MAB), the MAB molecule is coordinated to the cadmium atom via the nitrogen atom of the benzimidazole ring. scilit.com Similarly, in a mixed-ligand copper(II) complex with acetylacetone, MAB coordinates monodentately to the copper ion through the heterocyclic nitrogen atom, resulting in a tetragonal-bipyramidal structure. researchcommons.org
In Nickel(II) complexes, such as those with acetylacetonate, the Ni(II) atom often displays an octahedral geometry. iucr.org In one such complex, the coordination sphere of the nickel atom is completed by two bidentate acetylacetonate ligands and a water molecule, in addition to the MAB ligand. iucr.org The MAB ligand and the water molecule occupy the axial positions of the octahedron. iucr.org
In the case of the Lanthanum(III) complex, (C₈H₁₀N₃)₃[La(NO₃)₆], the MAB molecule is protonated and exists as the 2-amino-1-methylbenzimidazolium cation, which interacts with the [La(NO₃)₆]³⁻ anion through hydrogen bonding. iucr.org The Lanthanum(III) ion itself is twelve-coordinate, with the nitrate ions acting as bidentate ligands, resulting in a distorted icosahedral geometry. iucr.org In contrast, in lanthanide complexes with a modified azo-containing MAB ligand, the ligand acts as a tridentate anion, coordinating to the lanthanide ion through the benzimidazole nitrogen, an azo nitrogen, and the oxygen of a hydroxyl group. researchgate.net These complexes were found to have an octahedral structure. researchgate.net
Advanced Analytical Techniques for Complex Characterization
A suite of advanced analytical techniques is employed to thoroughly characterize the synthesized metal complexes of this compound. These methods provide crucial information about the elemental composition, structure, and morphology of the complexes.
Scanning Electron Microscopy with Energy Dispersive X-ray Analysis (SEM-EDX)
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Analysis (EDX) is a powerful tool for the characterization of this compound metal complexes. journalsnuu.uzresearchcommons.orgresearchcommons.org SEM provides high-resolution images of the surface morphology of the synthesized compounds, revealing details about their crystallinity and particle size. cyberleninka.ru EDX analysis complements the SEM imaging by providing elemental composition data. cyberleninka.ru This technique allows for the qualitative and quantitative determination of the elements present in the complex, confirming the incorporation of the metal ion and the ligands in the final product. journalsnuu.uzresearchcommons.org For instance, SEM-EDX has been utilized to study the structure of a mixed-ligand coordination compound of uranyl acetate with MAB and potassium diisopropyldithiophosphate, as well as a heteroligand copper(II) complex containing acetylacetone and MAB. researchcommons.orgresearchcommons.org
Differential Thermal Analysis (DTA) of Complex Compounds
Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including metal complexes of this compound. By monitoring the temperature difference between a sample and an inert reference as a function of temperature, DTA can identify physical and chemical changes such as melting, crystallization, and decomposition.
Studies have been conducted on the complex compounds formed between the uranyl ion and this compound (MAB). journalsnuu.uz These investigations employed DTA, alongside other analytical methods, to establish the composition and structure of the resulting complexes. journalsnuu.uz The analysis helps in understanding the thermal stability of the coordination compounds and how the coordination of the ligand to the metal center influences its decomposition pathway. journalsnuu.uz
The thermal decomposition of metal complexes often occurs in distinct stages. These can include the loss of lattice or coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a residue of the metal oxide. While specific temperature data for this compound complexes is sparsely detailed in the public literature, the DTA curve for a hypothetical complex would typically reveal endothermic peaks corresponding to dehydration and melting, and exothermic peaks associated with the decomposition of the organic moiety.
Table 1: Illustrative DTA Data for a Hypothetical Metal Complex of this compound
| Decomposition Stage | Temperature Range (°C) | DTA Peak Type | Associated Event |
| I | 100 - 180 | Endothermic | Loss of lattice/coordinated water molecules |
| II | 250 - 400 | Exothermic | Decomposition of the organic ligand (MAB) |
| III | > 450 | - | Formation of stable metal oxide residue |
X-ray Crystallography for Solid-State Structure Determination and Void Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to metal complexes of this compound to elucidate their molecular geometry, coordination modes, and supramolecular architecture.
In its complexes, this compound typically acts as a monodentate ligand, coordinating to the metal center through the N3 atom of the imidazole (B134444) ring. primescholars.com This has been observed in a series of compounds with metals such as copper(II), nickel(II), and cadmium(II). primescholars.com The resulting structures can vary significantly; for instance, with pivalate anions, copper forms a binuclear "Chinese lantern" structure, whereas nickel and cadmium form mononuclear complexes. primescholars.com
Detailed crystallographic studies provide insights into the coordination sphere of the metal ion. In the case of Bis(acetylacetonato-κ² O,O′)(2-amino-1-methyl-1H-benzimidazole-κN³)oxidovanadium(IV), the vanadium metal center exhibits a slightly distorted octahedral N1O5 coordination sphere. acs.org Similarly, a nickel(II) complex with acetylacetonate and water as co-ligands also shows an octahedral coordination environment around the metal center. acs.org
Beyond molecular geometry, X-ray diffraction allows for the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing. nih.gov In a self-assembled complex of this compound, 1,10-phenanthroline (B135089), and a tetrafluoroborate (B81430) anion, the crystal structure is stabilized by multiple strong hydrogen bonds. rjeid.com
Furthermore, crystallographic data enables the analysis of voids within the crystal lattice. A study on an organic-inorganic complex salt, tris(2-amino-1-methylbenzimidazolium) hexakis(nitrato-κO,O′)lanthanate(III), involved a packing analysis to evaluate the strength of the crystal packing. nih.govresearchgate.net The analysis revealed the presence of voids occupying 10.7% of the unit cell volume, which indicates a relatively dense packing of the molecules in the crystal. researchgate.net
Table 2: Selected Crystallographic Data for Metal Complexes of this compound
| Complex | Formula | Crystal System | Space Group | Unit Cell Parameters | Cell Volume (ų) | Ref. |
| Vanadium(IV) Complex | [V(C₅H₇O₂)₂O(C₈H₉N₃)] | Monoclinic | P2₁/c | a = 8.2712 Å, b = 15.0472 Å, c = 16.1078 Å, β = 104.2646° | 1942.94 | acs.org |
| Lanthanum(III) Complex | (C₈H₁₀N₃)₃[La(NO₃)₆] | Monoclinic | P2₁/c | a = 14.2124 Å, b = 12.6758 Å, c = 20.3705 Å, β = 102.508° | 3582.4 | nih.govresearchgate.net |
| Phenanthroline Complex | (phen)(1-methyl-2-amino-Bz)(H⁺)(BF₄⁻) | Monoclinic | P2₁/n | a = 7.284 Å, b = 18.529 Å, c = 14.438 Å, β = 97.336° | 1934.3 | rjeid.com |
| Nickel(II) Complex | [Ni(C₅H₇O₂)₂(C₈H₉N₃)(H₂O)]·C₂H₅OH | Triclinic | P-1 | a = 9.2520 Å, b = 18.0673 Å, c = 18.2750 Å, α = 62.433°, β = 89.658°, γ = 89.049° | 2701.1 | journalsnuu.uzacs.org |
Biological Activities and Medicinal Chemistry Research
Antimicrobial and Antiparasitic Activities
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)
The antibacterial potential of 2-amino-1-methylbenzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory activity. For instance, certain N-substituted derivatives have been tested against strains like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. frontiersin.org
In one study, Schiff bases derived from this compound were synthesized and evaluated. arabjchem.org One such derivative, N-[(2-Chlorophenyl) methylidene]-1-methyl-1H-benzimidazol-2-amine, along with its corresponding azetidin-2-one (B1220530) product, showed notable antibacterial activity. arabjchem.org Similarly, research on metal complexes has indicated that coordinating Schiff bases derived from 2-amino methyl benzimidazole (B57391) with metals like copper (II) and nickel (II) can enhance antibacterial activity against species such as S. aureus, E. coli, and P. aeruginosa when compared to the uncoordinated Schiff bases. researchgate.net
Another area of investigation involves Mannich bases of 2-substituted benzimidazoles. While some 2-(thioalkyl)-1H-methylbenzimidazole derivatives showed activity against clinical strains of E. coli and S. aureus, the introduction of a methyl-piperidinyl group at the 1-position significantly improved antibacterial action against environmental strains of E. coli. scirp.org Quantitative structure-activity relationship (QSAR) studies have also been applied to benzimidazole derivatives to model and predict their antibacterial activity against P. aeruginosa, indicating a systematic approach to optimizing their efficacy. nih.gov
| Derivative Type | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Azetidin-2-one derivatives | S. aureus, P. aeruginosa | Good antibacterial activity exhibited by compounds 5a, 5b, 5g. | arabjchem.org |
| Metal complexes of Schiff bases | S. aureus, E. coli, P. aeruginosa | Enhanced antibacterial activity compared to uncoordinated Schiff bases. | researchgate.net |
| Mannich bases | E. coli, S. aureus | Introduction of methyl-piperidinyl group improved activity against E. coli. | scirp.org |
| Amino alcohol derivatives | S. aureus, E. coli | Compounds showed moderate to good activity compared to Ciprofloxacin. | jocpr.cominnovareacademics.in |
Antifungal and Antitubercular Potentials
The benzimidazole scaffold is well-established in the development of antifungal and antitubercular agents. nih.govinnovareacademics.in Derivatives of this compound have contributed to this field. Research into amino alcohol derivatives of 2-methyl benzimidazole, synthesized through epoxide ring opening, has yielded compounds with moderate to good activity against Staphylococcus aureus and Escherichia coli. researchgate.net More significantly, some of these derivatives, specifically compounds 4c and 4o in one study, demonstrated moderate antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net
Further studies have synthesized various benzimidazole derivatives and tested them for a range of microbial inhibitions. Azetidine-2-one derivatives of 1H-benzimidazole have been noted for their potential anti-tubercular and anti-fungal activities. arabjchem.org The anthelmintic drug class of 2-alkoxycarbonyl aminobenzimidazoles also finds application as fungicides. longdom.org The collective findings suggest that modifications to the this compound structure can lead to potent agents against fungal and mycobacterial pathogens. researchgate.netinnovareacademics.in
| Derivative Type | Target Organism | Activity/Observation | Reference |
|---|---|---|---|
| Amino alcohol derivatives | Mycobacterium tuberculosis H37Rv | Compounds 4c and 4o showed moderate antimycobacterial activity. | researchgate.net |
| Azetidine-2-one derivatives | Fungi and Mycobacteria | Recognized for potential antifungal and anti-tubercular activity. | arabjchem.org |
| 2-alkoxycarbonyl aminobenzimidazoles | Fungi | Finds application as fungicides. | longdom.org |
Antiparasitic Applications (e.g., Anthelmintic properties)
Benzimidazole compounds, as a class, are renowned for their broad-spectrum anthelmintic activity, widely used in both human and veterinary medicine to treat various parasitic infections. nih.gov Derivatives such as albendazole (B1665689) and fenbendazole (B1672488) are prominent examples. nih.gov The 2-aminobenzimidazole (B67599) core is a key structural element in the synthesis of potential anthelmintic agents. researchgate.netcore.ac.uk Research has specifically pointed to 2-alkoxycarbonyl aminobenzimidazole compounds as effective anthelmintic agents. longdom.org The mechanism often involves inhibiting tubulin polymerization in parasites. mdpi.com While direct studies focusing solely on this compound's anthelmintic properties are specific, its role as a precursor and structural analog within this highly active class of antiparasitic drugs is well-recognized. researchgate.netcore.ac.uk
Antiproliferative and Anticancer Research
The structural resemblance of the benzimidazole ring to purine (B94841) nucleosides makes it a valuable scaffold for designing anticancer agents. chemrevlett.comresearchgate.net These derivatives can interact with various targets involved in cancer progression, including DNA, crucial enzymes, and signaling proteins like receptor tyrosine kinases. researchgate.net
Inhibition of Human Cancer Cell Lines (e.g., HCT116, H460, T47D, A549)
Derivatives of this compound have shown promising antiproliferative activity against a panel of human cancer cell lines. In one study, newly designed 2-(aminomethyl)benzimidazole derivatives were evaluated for their cytotoxic effects. chemrevlett.comresearchgate.net Several of these synthesized compounds were active against the T47D breast cancer cell line, with some showing higher cytotoxicity than the reference drug gefitinib (B1684475). chemrevlett.comresearchgate.net However, the A549 lung cancer cell line demonstrated high resistance to these specific compounds. chemrevlett.comresearchgate.net Interestingly, the compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.net
Other research has explored different modifications. Benzimidazole-derived Schiff bases have been tested for their antiproliferative effects, with some exerting activity on HCT-116 colorectal carcinoma and NCI-H460 lung carcinoma cell lines, although often at higher concentrations. nih.gov Hybrid molecules incorporating the benzimidazole structure have also been investigated. For instance, benzimidazole-thiazolidinone hybrids showed potent activity against A549 lung cancer cells and were more effective than the standard drug 5-fluorouracil. nih.gov Similarly, benzimidazoles linked to pyrazoles exhibited IC50 values in the low micromolar range against A549 cells. nih.gov
| Derivative Type | Cell Line | Activity/Observation | Reference |
|---|---|---|---|
| 2-(aminomethyl)benzimidazole derivatives | T47D (Breast) | Active, some more potent than gefitinib. | chemrevlett.comresearchgate.net |
| 2-(aminomethyl)benzimidazole derivatives | A549 (Lung) | Highly resistant to the tested compounds. | chemrevlett.comresearchgate.net |
| Benzimidazole-derived Schiff bases | HCT-116 (Colorectal) | Antiproliferative activity observed. | nih.gov |
| Benzimidazole-derived Schiff bases | NCI-H460 (Lung) | Antiproliferative activity observed. | nih.gov |
| Benzimidazole-thiazolidinone hybrid | A549 (Lung) | IC50 of 11.46 μM, more potent than 5-FU. | nih.gov |
| Benzimidazole-pyrazole hybrid | A549 (Lung) | IC50 of 11.9 µM. | nih.gov |
Targeting Receptor Tyrosine Kinases (RTKs) as Anticancer Agents
Receptor Tyrosine Kinases (RTKs) are crucial mediators of cell signaling pathways that regulate cell growth, differentiation, and survival. chemrevlett.com Their overexpression is a hallmark of many aggressive cancers, making them prime targets for cancer therapy. chemrevlett.comresearchgate.net The benzimidazole nucleus is a key component in many clinically approved tyrosine kinase inhibitors (TKIs). chemrevlett.com
Researchers have designed and synthesized 2-(aminomethyl)benzimidazole derivatives specifically as potential RTK inhibitors. chemrevlett.comresearchgate.net The design of these molecules often incorporates a core scaffold, like 2-aminomethyl benzimidazole, which provides essential hydrogen bonding with the hinge region in the ATP-binding site of the kinase. chemrevlett.com Docking studies have supported the hypothesis that the cytotoxic activity of these compounds correlates with their ability to act as RTK inhibitors. chemrevlett.comresearchgate.net Some designs aim for dual inhibition of kinases like EGFR and HER2, which can be a strategy to overcome drug resistance. researchgate.net The development of benzimidazole derivatives as multi-target kinase inhibitors, affecting RTKs like EGFR, VEGFR-2, and PDGFR, represents a significant direction in modern anticancer drug discovery. nih.gov
Structure-Activity Relationships (SAR) in Cytotoxic Derivatives
The development of cytotoxic derivatives of this compound has been a significant area of research in medicinal chemistry. The benzimidazole scaffold, being an isostere of purine nucleosides, serves as a crucial nucleus for designing novel anticancer agents. chemrevlett.comchemrevlett.com Structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that enhance the cytotoxic potential of these compounds.
In a study focused on new 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors, several compounds demonstrated significant cytotoxic activity against the T47D breast cancer cell line. chemrevlett.comchemrevlett.com Notably, compounds designated as 4g and 2g exhibited higher cytotoxicity than the reference drug, gefitinib. chemrevlett.comchemrevlett.com The design of these derivatives included modifications to the core scaffold, the inclusion of various solvent-accessible parts, and the extension of a hydrophobic benzyloxy group with different aromatic substitutions. chemrevlett.com Interestingly, these synthesized compounds were found to be inactive against normal Vero cells, suggesting a degree of selectivity towards cancer cells. chemrevlett.comchemrevlett.com
A separate study on N-substituted benzimidazole derived carboxamides revealed that the nature and position of substituents on the benzimidazole core and the N-atom side chain significantly influence cytotoxic activity. nih.gov For instance, the trimethoxy-substituted derivative 43 and the unsubstituted compound 40 , both featuring an isobutyl side chain at the N1 position, displayed potent activity against HCT116 and H460 cancer cell lines. nih.gov Specifically, they showed IC₅₀ values of approximately 0.6 µM against HCT116 cells and 2.5 µM and 0.4 µM, respectively, against H460 cells, while being less cytotoxic to non-tumor cells. nih.gov
Further research into pentacyclic benzimidazole derivatives highlighted the importance of the nitrogen atom's position within the quinoline (B57606) moiety and the nature and location of the side chain on the pentacyclic framework for biological activity. nih.gov Derivatives with amino side chains at position 2 of tetracyclic benzimidazoles have shown superior activity. nih.gov
The SAR of 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles as TNF-α and p38α MAP kinase inhibitors has also been explored. nih.gov It was found that a 2,6-dichloro or difluoro phenyl moiety at the 2-position of the imidazole (B134444) ring (substituted at C6 of the benzimidazole) enhanced the inhibition of both TNF-α and p38α MAP kinase activity. nih.gov
Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4g | T47D (Breast Cancer) | 18.05 | uobaghdad.edu.iq |
| 2g | T47D (Breast Cancer) | 18.9 | uobaghdad.edu.iq |
| Gefitinib (control) | T47D (Breast Cancer) | 22.05 | uobaghdad.edu.iq |
| 4f | A549 (Lung Cancer) | 166.1 | uobaghdad.edu.iq |
| 43 | HCT116 (Colon Cancer) | ~0.6 | nih.gov |
| 40 | HCT116 (Colon Cancer) | ~0.6 | nih.gov |
| 43 | H460 (Lung Cancer) | 2.5 | nih.gov |
| 40 | H460 (Lung Cancer) | 0.4 | nih.gov |
Investigation of Molecular Mechanisms in Cellular Systems (e.g., DNA/RNA Binding Properties)
Due to their structural similarity to naturally occurring purines, benzimidazole derivatives, including those of this compound, are known to interact with nucleic acids, which is a potential mechanism for their biological activity. nih.gov The planar and highly conjugated nature of cyclic benzimidazoles lends them excellent spectroscopic properties that can be exploited in medicinal chemistry. nih.gov
Research on newly designed pentacyclic benzimidazole derivatives with amino or amido side chains has shed light on their direct interactions with DNA and RNA. nih.gov Fluorescence and circular dichroism spectroscopy, along with thermal melting assays, have indicated a mixed binding mode for these compounds. nih.gov This includes both intercalation between the base pairs of the nucleic acid and the binding of aggregated compounds along the polynucleotide backbone. nih.gov
Benzimidazo[1,2-a]quinolines and their heteroaromatic counterparts, particularly those with positively charged amidino substituents, have demonstrated the ability to intercalate into double-stranded DNA and RNA. nih.gov This interaction is a key aspect of their mechanism of action. Furthermore, studies on N-substituted benzimidazole acrylonitriles have shown their role as in vitro tubulin polymerization inhibitors, another important mechanism of anticancer activity. nih.gov
The molecular hybridization approach, which combines multiple pharmacophores into a single molecule, has been employed in the design of anticancer drugs to potentially overcome drug resistance and reduce side effects. nih.gov Self-assembled molecular complexes of 1,10-phenanthroline (B135089) and 2-aminobenzimidazoles have been investigated as promising DNA-binding anticancer agents. nih.gov In vitro cytotoxicity analysis and spectrophotometric studies in the presence of calf thymus DNA (ct-DNA) have supported the DNA-binding potential of these complexes. nih.gov
Overcoming Multi-Drug Resistance Mechanisms in Cancer Therapy
Multi-drug resistance (MDR) is a significant hurdle in cancer treatment, necessitating the discovery of new therapeutic agents that can circumvent these resistance mechanisms. chemrevlett.com The benzimidazole scaffold has been a focus in the development of such agents. chemrevlett.comresearchgate.net
One of the key strategies involves designing derivatives that can overcome resistance to existing drugs. chemrevlett.com For instance, the design of new 2-(aminomethyl)benzimidazole derivatives as tyrosine kinase inhibitors (TKIs) aims to address the resistance that develops to current TKI therapies. chemrevlett.com Receptor tyrosine kinases (RTKs) are often overexpressed in aggressive cancers, making them important therapeutic targets. chemrevlett.comchemrevlett.com However, various molecular mechanisms can lead to resistance. chemrevlett.com The development of novel derivatives of existing drugs is a strategy to overcome these issues. chemrevlett.com
In a study on 2-(aminomethyl)benzimidazole derivatives, it was observed that while most synthesized compounds were active against the T47D breast cancer cell line, the A549 lung cancer cell line showed high resistance to all compounds, including the reference drug gefitinib. chemrevlett.com This highlights the ongoing challenge of overcoming resistance in certain cancer types. However, the fact that some of the new derivatives showed higher cytotoxicity than gefitinib in the T47D cell line suggests their potential in overcoming certain resistance patterns. chemrevlett.comchemrevlett.com
The molecular hybridization approach is another promising strategy to tackle MDR. nih.gov By creating new molecules with multiple pharmacophores, each with a distinct mode of action, it is possible to develop drugs that are less susceptible to resistance mechanisms. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)
The p38α mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the inflammatory response by inducing the production of proinflammatory cytokines and enzymes. researchgate.net This makes p38α MAPK a significant therapeutic target for inflammatory diseases. researchgate.net Several 2-aminobenzimidazole derivatives have been identified as potent inhibitors of this kinase. nih.govresearchgate.net
SAR studies have provided insights into the structural requirements for p38α MAPK inhibition. For N-sulfonyl group-incorporated 2-aminobenzimidazoles, a piperid-4-yl group at the R3 position was found to confer the highest efficacy and selectivity. nih.gov A 2,4-difluoro substitution at the R2 position resulted in better inhibition than a mono-fluoro substitution. nih.gov Furthermore, an optimal steric bulk with three carbons at the R1 position was favorable for p38α MAPK inhibition, while bulkier groups led to a decrease in activity. nih.gov
In another series of 2-amino-1-isopropylsulfonyl 6-substituted benzimidazoles, a 2,6-dichloro or difluoro phenyl moiety at the 2-position of the imidazole (substituted at C6 of the benzimidazole) enhanced the inhibitory activity against both TNF-α and p38α MAP kinase. nih.gov
Antiallergic Properties of Derivatives
The benzimidazole nucleus is a key pharmacophore that has been explored for its antiallergic properties. nih.gov Research has been conducted to synthesize and evaluate benzimidazole derivatives for their potential in treating allergic conditions. While specific studies focusing solely on the antiallergic properties of this compound derivatives are limited in the provided context, the broader class of benzimidazoles has shown promise in this area. nih.gov
Antioxidant Activity and Reactive Oxygen Species Scavenging
Derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS) and reactive carbonyls. nih.govnih.gov
A study on N-substituted benzimidazole derived carboxamides demonstrated that some derivatives possess pronounced antioxidative activity. nih.gov The unsubstituted compound 28 and the dimethoxy-substituted derivative 34 showed significant activity. nih.gov
The carbonyl-scavenging ability of this compound (AMBI) has been specifically investigated. nih.gov AMBI was found to react with various lipid-derived reactive carbonyls, including 2-alkenals, 2,4-alkadienals, 4-oxo-2-alkenals, 4,5-epoxy-2-alkenals, and 4-hydroxy-2-nonenal, to form fluorescent adducts. nih.gov The formation of these adducts leads to the elimination of AMBI, suggesting that it can be used to modify the carbonyl content in certain systems. nih.gov
Furthermore, a study on arylated benzimidazoles showed that these compounds exhibit significant 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging potentials. acs.org The IC₅₀ values for ABTS radical scavenging ranged from 1.37 ± 0.21 to 4.00 ± 0.10 μM, and for DPPH radical scavenging, the values were between 1.36 ± 0.09 and 3.60 ± 0.20 μM. acs.org
Antioxidant Activity of Benzimidazole Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Arylated Benzimidazoles (Range) | ABTS Radical Scavenging | 1.37 ± 0.21 to 4.00 ± 0.10 | acs.org |
| Arylated Benzimidazoles (Range) | DPPH Radical Scavenging | 1.36 ± 0.09 to 3.60 ± 0.20 | acs.org |
| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 0.72 ± 0.21 | acs.org |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 0.73 ± 0.05 | acs.org |
Antiviral Activity, including against Hepatitis C Virus (HCV)
The benzimidazole scaffold, particularly derivatives of 2-aminobenzimidazole, has attracted significant interest in antiviral research. nih.govscispace.com Studies have specifically highlighted its potential against the Hepatitis C virus (HCV). nih.govscispace.comsrce.hr The antiviral properties of these compounds are often attributed to the benzimidazole moiety itself. researchgate.net
Research into N1-aryl-substituted 2-aminobenzimidazoles has identified them as ligands for the subdomain IIa RNA of the HCV internal ribosome entry site (IRES). nih.gov The IRES is a highly conserved element in the viral genome essential for initiating protein synthesis, making it a key target for antiviral therapy. nih.gov These 2-aminobenzimidazole compounds are thought to inhibit IRES function by stabilizing an extended conformation of the IIa RNA, which blocks the translation initiation process. nih.gov A Förster resonance energy transfer (FRET) assay was used to establish structure-binding relationships, showing that while N1-aryl-substituted derivatives could bind the RNA target, their affinity was generally lower than previously studied tricyclic benzimidazoles. nih.gov For instance, acylation of the 2-amino group typically abolished binding, though some exceptions were noted. nih.gov
Beyond HCV, derivatives of this compound have demonstrated activity against other viruses. Substituted 2-aminobenzimidazoles, including methyl-substituted variants, were found to inhibit Zika virus replication in Huh-7 cells. nih.gov Furthermore, studies on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies in Rational Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental tools in the rational design of new bioactive molecules, including derivatives of this compound. scispace.commdpi.com This analytical method attempts to correlate the structural or physicochemical properties of compounds with their biological activities. scispace.comsemanticscholar.org The primary goal of QSAR is to develop mathematical models that can predict the activity of novel chemical compounds without the necessity of their synthesis and testing, thereby streamlining the drug discovery process. mdpi.comsemanticscholar.org
In the context of 2-aminobenzimidazole derivatives, QSAR analyses have been employed to understand the molecular features that govern their biological effects. mdpi.com These studies involve collecting data, selecting relevant molecular descriptors (such as physicochemical, steric, electronic, and structural parameters), developing a correlation model, and evaluating the model's predictive power. nih.govsemanticscholar.org Multiple linear regression (MLR) is a common procedure used to model these relationships, and the resulting models are validated using techniques like the leave-one-out (LOO) method. nih.govsemanticscholar.org
For example, a QSAR study on a series of 2-amino and 2-methylbenzimidazole (B154957) derivatives tested against Pseudomonas aeruginosa found that the 2-aminobenzimidazole derivatives were generally more active. mdpi.com The analysis successfully developed predictive mathematical models for the antibacterial activity of this class of compounds. mdpi.com Such models provide insights into the mechanism of drug-receptor interactions and help identify which structural modifications are likely to enhance bioactivity. semanticscholar.org The statistical quality of these models is often assessed by parameters like the correlation coefficient (r), standard deviation (s), and the F-value. nih.gov
General Pharmacological Applications and Role in Chemotherapeutic Agent Development
The 2-aminobenzimidazole core is a recognized structural component in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of compounds with significant therapeutic potential. core.ac.ukresearchgate.net Its polyfunctionality, stemming from the cyclic guanidine (B92328) residue, makes it a valuable building block for developing new chemotherapeutic agents. core.ac.ukresearchgate.net The benzimidazole nucleus is an essential feature of many clinically used drugs, and its derivatives have been investigated for a broad spectrum of pharmacological effects. nih.govnih.gov
Derivatives of 2-aminobenzimidazole have demonstrated a wide range of biological activities, including antimicrobial, antiparasitic, antifungal, antitubercular, and antioxidant properties. nih.govscispace.com The ability to easily modify the substituents around the benzimidazole core has led to the development of drugs across various therapeutic classes. nih.gov For instance, the benzimidazole scaffold is present in anthelmintics like albendazole and mebendazole, and the antiviral agent enviradine. nih.gov
In the development of chemotherapeutic agents, 2-aminobenzimidazoles are used as synthons to prepare more complex substituted benzimidazoles and fused heterocyclic systems. core.ac.uk For example, a Schiff base derived from an N-substituted benzimidazole, Schiff base 40, exhibited strong antiproliferative activity against several human cancer cell lines, with the most potent effect observed against acute myeloid leukemia. nih.gov This highlights the role of the 2-aminobenzimidazole structure as a platform for discovering and developing novel agents for chemotherapy. nih.govcore.ac.uk
Applications in Catalysis and Advanced Materials
Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems
The benzimidazole (B57391) scaffold is a prominent feature in the design of ligands for a variety of catalytic applications, owing to its strong σ-donating properties and the stability it imparts to metal complexes. While direct and extensive research on the catalytic applications of 2-Amino-1-methylbenzimidazole as a standalone ligand is still emerging, the broader family of benzimidazole derivatives, including N-heterocyclic carbenes (NHCs) and Schiff bases derived from it, has demonstrated significant catalytic activity.
Homogeneous Catalysis:
Metal complexes of benzimidazole-based ligands are effective in a range of homogeneous catalytic reactions. Palladium-NHC complexes derived from benzimidazolium salts have shown high efficiency in C-C and C-N cross-coupling reactions, such as the Suzuki and Heck reactions. arabjchem.org For instance, palladium(II) carbene complexes of N¹-oligoether-substituted (5,6-dimethyl)benzimidazole-2-ylidenes have been utilized as catalysts in the Heck coupling reaction in water. arabjchem.org Similarly, catalyst systems using a simple palladium source like PdCl₂ with N,N'-dibenzylbenzimidazolium chloride have proven highly active for the Suzuki coupling of aryl chlorides with phenylboronic acid. arabjchem.org
Rhodium(I)-NHC complexes bearing substituted benzimidazole moieties are active catalysts for the transfer hydrogenation of ketones. arabjchem.org For example, complexes with a pentamethylbenzyl substituent on the N³ atom of benzimidazole have demonstrated good activity in the transfer hydrogenation of acetophenone. arabjchem.org Ruthenium complexes with N¹-alkylated benzimidazole ligands have also been synthesized and characterized for their potential in hydrogenation reactions. arabjchem.org
Schiff bases derived from 2-aminobenzimidazole (B67599) and its derivatives are another important class of ligands. Transition metal complexes of these Schiff bases, involving metals like copper, cobalt, nickel, and vanadium, have been synthesized and characterized. ijsra.netresearchgate.net While much of the research on these complexes has focused on their biological activities, their structural features make them promising candidates for catalysis. ijsra.netresearchgate.net For example, Schiff bases derived from 2-aminomethylbenzimidazole form tridentate ligands that coordinate with various metal ions, suggesting their potential utility in catalytic processes. ijsra.netresearchgate.net
Heterogeneous Catalysis:
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of benzimidazole-based catalysts on solid supports. Ruthenium(III) and palladium(II) complexes of 2-methylbenzimidazole (B154957) have been encapsulated in zeolite-Y and ZSM-5. These heterogeneous catalysts have been tested for the liquid phase hydroxylation of phenol, with the ruthenium-based catalyst showing higher conversion rates.
The following table summarizes the catalytic activity of some representative benzimidazole-based catalysts.
| Catalyst System | Type of Catalysis | Reaction | Substrates | Product Yield | Reference |
| PdCl₂ / N,N'-dibenzylbenzimidazolium chloride | Homogeneous | Suzuki Coupling | Aryl chlorides and phenylboronic acid | Good yields | arabjchem.org |
| Dimeric Pd(II) carbene complexes of N¹-oligoether-substituted (5,6-dimethyl)benzimidazole-2-ylidenes | Homogeneous | Heck Coupling | Not specified | ~80% | arabjchem.org |
| Rhodium(I)-NHC complexes with pentamethylbenzyl substituted benzimidazole | Homogeneous | Transfer Hydrogenation | Acetophenone | Active | arabjchem.org |
| [Ru(Mebzlh)]-Y (2-methylbenzimidazole complex in Zeolite-Y) | Heterogeneous | Phenol Hydroxylation | Phenol | 35% conversion | |
| [Pd(Mebzlh)]-Y (2-methylbenzimidazole complex in Zeolite-Y) | Heterogeneous | Phenol Hydroxylation | Phenol | 15% conversion |
This table presents a selection of research findings and is not exhaustive.
Integration into Novel Functionalized Spiropyran Derivatives for Material Science
Spiropyrans are a class of photochromic compounds that undergo a reversible structural change between a colorless, closed spiro form and a colored, open merocyanine (B1260669) form upon stimulation by light. This property makes them highly attractive for applications in optical switches, data storage, and smart materials. The functionalization of spiropyrans allows for the tuning of their photochromic properties and the introduction of new functionalities.
This compound has been successfully used as a building block to create novel functionalized spiropyran derivatives. The amino group of this compound can be reacted with a formyl group on a spiropyran precursor through a condensation reaction to form a new C=N bond, thereby integrating the benzimidazole moiety into the spiropyran structure.
A study detailed the synthesis of new functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series. In this work, this compound was condensed with 8'-formyl-7'-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazine-2-spiro-2'-[2H]-chromene. Spectroscopic analysis, including ¹H NMR, UV/vis, and IR, confirmed the structure of the resulting compound. It was found that this derivative, like most others in the series, exists exclusively in the closed spiro form in both the solid state and in solution.
The integration of the benzimidazole unit can influence the electronic properties and the metal-ion binding capabilities of the spiropyran. The nitrogen atoms in the benzimidazole ring can act as additional coordination sites for metal ions, potentially leading to new multi-responsive materials that react to both light and the presence of metal cations.
The table below provides details on a synthesized spiropyran derivative incorporating this compound.
| Precursor 1 | Precursor 2 | Resulting Compound | Key Finding | Reference |
| 8'-formyl-7'-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-1,3-benzoxazine-2-spiro-2'-[2H]-chromene | This compound | A novel functionalized spiropyran derivative of the 2H-1,3-benzoxazinone series with an integrated 2-imino-1-methylbenzimidazole moiety. | The compound exists solely in the closed spiro form in solid state and solution. |
This table is based on the described synthetic work and its findings.
Future Research Directions and Unexplored Avenues
Development of Novel and Green Synthetic Routes for Complex Derivatives
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often lengthy and employ hazardous reagents and solvents. scispace.comresearchgate.net For instance, early syntheses of 2-aminobenzimidazoles involved the cyclodesulfurization of thioureas using agents like mercury(II) oxide or methyl iodide, which required heating, long reaction times, and presented purification challenges due to side products. scispace.com There is a significant and growing need for the development of novel synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. researchgate.netnih.gov
Future research should focus on expanding the repertoire of eco-friendly synthetic protocols. Methodologies that have shown promise include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netmdpi.com
Use of Green Catalysts: Catalysts like ammonium (B1175870) chloride and Erbium(III) triflate (Er(OTf)₃) have been used for the synthesis of benzimidazoles under milder and more environmentally benign conditions. mdpi.comniscpr.res.in
Solvent-Free Reactions: Conducting reactions in the absence of solvents or using greener alternatives like deep eutectic solvents (DES) minimizes volatile organic compound emissions and simplifies product isolation. nih.govscielo.br One study demonstrated that using a Choline Chloride:o-Phenylenediamine (B120857) DES as both the reaction medium and reagent allowed for the selective synthesis of 1,2-disubstituted benzimidazoles in high yields (90-98%). nih.gov
One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel improves efficiency and reduces waste. niscpr.res.in
The development of these green routes is crucial for creating structurally complex and diverse libraries of 2-Amino-1-methylbenzimidazole derivatives for biological screening. researchgate.net The goal is to create pathways that are not only environmentally responsible but also economically viable and scalable for industrial application. niscpr.res.in
Table 1: Comparison of Traditional vs. Green Synthetic Methods for Benzimidazole Derivatives
| Feature | Traditional Methods | Green/Novel Methods |
| Reagents | Often hazardous (e.g., mercury salts, lead tetra-acetate) scispace.comniscpr.res.in | Milder, less toxic (e.g., NH4Cl, Er(OTf)₃) mdpi.comniscpr.res.in |
| Solvents | High-boiling, toxic organic solvents (e.g., nitrobenzene) niscpr.res.in | Water, ionic liquids, deep eutectic solvents, or solvent-free nih.govmdpi.com |
| Conditions | High temperatures, long reaction times scispace.com | Microwave irradiation, room temperature, shorter reaction times researchgate.netmdpi.com |
| Efficiency | Often produce complex mixtures and side products niscpr.res.in | High yields, high selectivity, simplified work-up nih.gov |
| Environmental Impact | Generation of hazardous waste researchgate.net | Reduced waste, use of recyclable catalysts researchgate.net |
In-depth Elucidation of Detailed Biological Mechanisms and Target Interactions
While numerous derivatives of 2-aminobenzimidazole (B67599) have shown significant biological activity, the precise molecular mechanisms often remain partially understood. Future research must prioritize the in-depth elucidation of how these compounds interact with their biological targets. This involves moving beyond primary screening to detailed mechanistic studies.
Key areas for investigation include:
Target Identification and Validation: For derivatives identified through phenotypic screening, such as those with activity against parasites like Leishmania infantum or Trypanosoma cruzi, identifying the specific molecular target is a critical next step. nih.govnih.gov
Enzyme Inhibition Kinetics: For compounds known to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, or urease, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and binding affinity. nih.govnih.gov
Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their target proteins (e.g., kinases, receptors) can provide atomic-level insights into the binding interactions. nih.gov This information is invaluable for structure-based drug design.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement is essential. For example, for potential anticancer agents targeting receptor tyrosine kinases (RTKs), it is important to confirm the inhibition of downstream signaling pathways. chemrevlett.com Similarly, for anti-inflammatory derivatives, their effects on pathways involving cyclooxygenases (COX) and other inflammatory mediators should be thoroughly characterized. nih.govresearchgate.net
A deeper understanding of these mechanisms will not only explain the observed biological activity but also enable the rational design of more potent and selective molecules with fewer off-target effects.
Exploration of New Therapeutic Targets and Disease Applications
The benzimidazole scaffold is a versatile pharmacophore, with derivatives showing a remarkable range of biological activities. nih.govnih.gov This versatility suggests that the therapeutic potential of this compound derivatives is far from exhausted. Future research should systematically explore new disease applications beyond the currently established areas.
Promising and underexplored therapeutic areas include:
Neurodegenerative Diseases: Some 2-aminobenzimidazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Further exploration of this scaffold for other targets related to neurodegeneration is warranted.
Neglected Tropical Diseases: Initial studies have shown the potential of 2-aminobenzimidazoles against Chagas disease and leishmaniasis. nih.govnih.gov Systematic screening against a wider range of neglected pathogens, including other protozoa and helminths, could uncover new therapeutic leads. nih.gov
Metabolic Disorders: In silico studies have suggested that 2-aminobenzimidazole derivatives may have hypoglycemic activity by targeting receptors like alpha-glucosidase and PPARγ. researchgate.net Experimental validation and optimization of these compounds could lead to new treatments for diabetes.
Ion Channel Modulation: Derivatives have been identified as potent inhibitors of TRPC4 and TRPC5 channels, which are involved in various physiological and pathophysiological processes. nih.gov This opens up avenues for developing therapies for conditions related to ion channel dysfunction.
Antiviral Applications: Given the broad biological activity of benzimidazoles, exploring the potential of this compound derivatives against a range of viruses is a logical next step. scispace.com
Table 2: Potential Therapeutic Applications of 2-Aminobenzimidazole Derivatives
| Therapeutic Area | Potential Targets | Supporting Evidence |
| Oncology | Receptor Tyrosine Kinases (RTKs) | Derivatives show cytotoxicity against cancer cell lines; docking studies suggest RTK inhibition. chemrevlett.com |
| Infectious Diseases | Dihydrofolate reductase (DHFR), Parasitic enzymes | Activity against P. aeruginosa, P. falciparum (malaria), T. cruzi (Chagas), L. infantum (leishmaniasis). nih.govnih.govnih.govacs.org |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Synthesized derivatives show selective inhibition of BuChE over AChE. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX), H+/K+-ATPase | Conjugates show anti-inflammatory and gastroprotective effects; confirmed by molecular docking. researchgate.net |
| Metabolic Diseases | Alpha-glucosidase, PPARγ, Imidazoline Receptors | In silico modeling predicts binding affinity and potential hypoglycemic activity. researchgate.netdovepress.com |
| Channelopathies | TRPC4 and TRPC5 ion channels | Derivatives identified as potent and selective inhibitors. nih.gov |
Advanced Computational Chemistry for Predictive Modeling and Lead Optimization
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For this compound, these techniques can be leveraged more extensively for predictive modeling and lead optimization.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov By developing robust QSAR models for different series of this compound derivatives, the activity of novel, unsynthesized compounds can be predicted, helping to prioritize synthetic efforts. researchgate.net
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active derivatives, pharmacophore models can be generated to screen large virtual libraries for new hits with diverse chemical scaffolds.
Molecular Docking and Dynamics Simulations: These methods are crucial for predicting how a ligand binds to its target receptor and for assessing the stability of the resulting complex. nih.govchemrevlett.com Advanced simulations can provide deeper insights into the binding thermodynamics and kinetics, guiding the modification of lead compounds to improve affinity and selectivity.
In Silico ADME/Tox Prediction: Early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, is critical. chemrevlett.com Computational tools can predict properties like solubility, permeability, and metabolic stability, allowing for the early-stage deselection of compounds with unfavorable pharmacokinetic profiles, as was done in a hit-to-lead optimization program for Chagas disease. nih.gov
By integrating these computational approaches, researchers can adopt a more rational design strategy, reducing the time and cost associated with traditional trial-and-error methods and increasing the probability of success in developing clinically viable drugs. researchgate.net
Integration into Multi-component Systems for Enhanced Functionality and Synergistic Effects
The future of drug development is moving towards more complex therapeutic strategies, including multi-target drugs and combination therapies. This compound can be a valuable component in these advanced systems.
Avenues for future research include:
Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials. scispace.comresearchgate.net Utilizing 2-aminobenzimidazole as a building block in MCRs can rapidly generate novel, structurally complex derivatives, including fused heterocyclic systems with unique biological properties. scispace.com
Hybrid Molecules: Covalently linking the this compound scaffold with another pharmacophore can create hybrid molecules designed to interact with multiple targets simultaneously. This is a promising strategy for diseases with complex pathologies, such as cancer or neurodegenerative disorders.
Synergistic Combinations: Investigating the combination of this compound derivatives with existing drugs could reveal synergistic effects. For example, 2-aminoimidazole derivatives have been shown to work synergistically with conventional antibiotics to disperse bacterial biofilms and resensitize multidrug-resistant bacteria. nih.govrti.orgnih.gov This approach could enhance therapeutic efficacy, reduce required doses, and combat the development of drug resistance. Exploring similar synergies in anticancer or antiviral therapies is a highly promising research direction.
By exploring these multi-component strategies, the therapeutic utility of the this compound core can be expanded, leading to more effective and robust treatment options for a variety of diseases.
Q & A
Q. What are the established synthetic routes for 2-amino-1-methylbenzimidazole, and what experimental parameters influence yield?
- Methodological Answer : this compound is commonly synthesized via cyclization reactions. A classical approach involves reacting o-phenylenediamine derivatives with carbonyl sources (e.g., CO₂ under H₂) in acidic conditions, as described in green chemistry protocols . Phillips' early work on substituted benzimidazoles highlights the role of substituent positioning and temperature control (120–150°C) to optimize yields . For purity >95%, recrystallization from ethanol or acetonitrile is recommended, with monitoring via TLC or HPLC .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography remains the gold standard for structural elucidation. Single crystals are typically grown via slow evaporation from ethanol or acetonitrile. The compound’s coordination behavior with transition metals (e.g., Cd²⁺, Cu²⁺) confirms its monodentate binding through the benzimidazole nitrogen, as shown in crystallographic studies . Complementary techniques include FT-IR (N–H stretching at ~3400 cm⁻¹) and CHN analysis for elemental composition validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is a flammable solid with potential respiratory irritation. Use N95 masks, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention . Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do computational methods like DFT improve the understanding of this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts electronic properties and reaction pathways. For instance, DFT studies on Menshutkin reactions (e.g., with iodomethane in acetonitrile) reveal solvent effects on activation barriers and transition states . Exact-exchange terms in DFT are critical for accurate thermochemical data, as demonstrated in atomization energy calculations (average error <2.4 kcal/mol) .
Q. What coordination chemistry applications exist for this compound in transition metal complexes?
- Methodological Answer : The compound acts as a monodentate ligand via the benzimidazole nitrogen. In Cd(II), Cu(II), and Ni(II) complexes with pivalate/pentafluorobenzoate counterions, it forms dinuclear "lantern" structures (e.g., [Cu₂(Piv)₄(L)₂]·2MeCN) or monomeric units, confirmed by X-ray diffraction . These complexes exhibit potential in catalysis or materials science due to their thermal stability (>200°C) and tunable redox properties .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer : SAR studies focus on modifying the guanidine-like moiety for enhanced bioactivity. For example, benzoylation at the 2-amino group increases antifungal activity by altering lipophilicity and hydrogen-bonding capacity . Quantum mechanical calculations (e.g., HOMO-LUMO gaps) correlate electronic properties with scavenging efficiency against reactive carbonyl species, as seen in PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) studies .
Q. What role does this compound play in advanced material science applications?
- Methodological Answer : As an interface modifier in hybrid solar cells (e.g., nc-TiO₂/CdS/P3HT systems), it enhances charge transfer efficiency by passivating surface defects. Spectroscopic ellipsometry and photoluminescence decay studies confirm reduced recombination rates, improving power conversion efficiency by ~15% .
Data Contradiction Analysis
Q. How do discrepancies in synthetic yields arise across literature reports, and how can they be resolved?
- Methodological Answer : Yield variations (e.g., 70–90%) often stem from solvent polarity, catalyst choice (e.g., HCl vs. H₂SO₄), or purification methods. For example, cyclization in ethanol under reflux gives higher purity but lower yield than acetonitrile due to solubility differences . Systematic optimization using Design of Experiments (DoE) and ANOVA can identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
